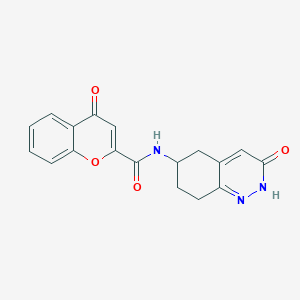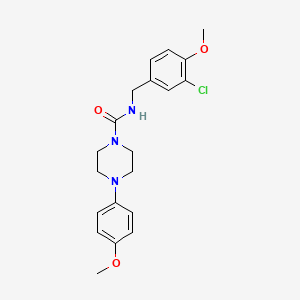
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within the realm of complex organic molecules, often characterized by their intricate molecular structures and diverse chemical properties. These types of compounds are pivotal in various fields of chemistry and materials science due to their potential applications ranging from catalysis to drug development.
Synthesis Analysis
The synthesis of complex organic molecules like the one typically involves multi-step synthetic routes, incorporating reactions such as amide bond formation, decarboxylative condensation, and N,N-dialkylation. For instance, the decarboxylative condensation of hydroxylamines and α-ketoacids presents a method for amide bond formation, which might be relevant to the synthesis of such compounds (Lei Ju et al., 2011).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, providing insights into the arrangement of atoms within the molecule and its stereochemistry. Structural analyses reveal how the molecular configuration affects the compound's physical and chemical properties (B. Al-Hourani et al., 2016).
科学的研究の応用
Synthetic Methodologies and Organic Synthesis
Research in synthetic organic chemistry has explored various methodologies for amide bond formation, which is a foundational aspect of synthesizing compounds like N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide. A notable example includes the decarboxylative condensation of hydroxylamines and α-ketoacids, presenting a method for creating complex amide structures. This process involves the use of activating agents and ligation functionalities to efficiently form amide bonds, which are crucial in the synthesis of various organic compounds (Lei Ju et al., 2011).
Photoreactions and Charge Transfer Processes
In the realm of photochemistry, studies have demonstrated the significance of remote hydrogen transfer and the influence of the stability and conformational flexibility of biradical intermediates on chemical behavior. Research on 2-(dialkylamino)ethyl esters of γ-oxo acids, for instance, reveals the intricate dynamics of photocyclization reactions, which are pertinent to understanding the photochemical properties of complex amides (T. Hasegawa et al., 1990).
Molecular Structure and Conformation
Investigations into the molecular structure and conformational dynamics of related compounds, such as amino-substituted benzylamines and benzonitriles, provide insights into the stereochemistry that influences the physical and chemical properties of amides. The study of crystal packing, bond angles, and the planarity of amino groups in such molecules contributes to a deeper understanding of how structural variations affect reactivity and interaction mechanisms (A. Heine et al., 1994).
Photophysical Properties and Fluorescence
Research on the fluorescence enhancement of aminostilbenes through N-phenyl substitutions sheds light on the "amino conjugation effect." This effect, resulting from the introduction of N-phenyl substituents, leads to changes in ground-state geometry, absorption, and fluorescence spectra, offering potential applications in the development of photoluminescent materials and sensors. The investigation into these photophysical properties provides valuable information for designing compounds with desired optical characteristics (Jye‐Shane Yang et al., 2002).
作用機序
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-6-8-18(9-7-16)15-23-21(26)20(25)22-14-4-5-17-10-12-19(13-11-17)24(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVISBTULHXJXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)
![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)


